![molecular formula C12H9BrN2O B2901362 (E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol CAS No. 17543-99-6](/img/structure/B2901362.png)
(E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol
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Overview
Description
“(E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol” is a compound that contains a phenol group, a pyridine group, and a bromine atom. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of double bonds. The presence of the phenol and pyridine groups could result in interesting electronic properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions like electrophilic aromatic substitution, nucleophilic aromatic substitution, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the phenol group could result in the compound being somewhat acidic, while the pyridine group could contribute to basicity .Scientific Research Applications
(E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol has been studied for its potential applications in various fields such as catalysis, fluorescence sensing, and medicinal chemistry. In catalysis, this compound has been used as a ligand in the synthesis of metal complexes that exhibit high catalytic activity in various reactions. In fluorescence sensing, this compound has been used as a probe for the detection of metal ions in aqueous solutions. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
Target of Action
It has been found that similar compounds have been used to investigate photochemically induced charge-transfer, ligand substitution, stereochemical isomerisation process and to probe metal–ligand interactions .
Mode of Action
The compound’s interaction with its targets involves the formation of complexes with other elements. For instance, it has been used in the preparation of hexa-coordinated Ru(II) complexes . These complexes are sensitive to π-acidic character of phen and bipy ligands .
Biochemical Pathways
The compound’s involvement in the formation of complexes suggests it may influence pathways related to metal-to-ligand charge transfer .
Result of Action
The compound’s involvement in the formation of complexes suggests it may influence processes related to charge transfer and ligand interactions .
Action Environment
The action, efficacy, and stability of (E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol can be influenced by environmental factors. For instance, the compound’s complexes displayed one reversible Ru(II)–Ru(III) oxidation couple and one irreversible Ru(III)–Ru(IV) oxidation in acetonitrile solution . The complexes also showed room-temperature luminescence originated from the lowest energy metal-to-ligand charge transfer excited state and were sensitive to difference in size of the counter anions .
Advantages and Limitations for Lab Experiments
One advantage of using (E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol in lab experiments is its ease of synthesis and purification. This compound is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments. In addition, the coordination of this compound with metal ions can be affected by various factors such as pH and temperature, which can affect the reproducibility of experiments.
Future Directions
There are several future directions for the study of (E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol. One direction is the development of new metal complexes that exhibit enhanced catalytic activity or fluorescence sensing properties. Another direction is the study of this compound and its metal complexes in vivo to determine their potential as therapeutic agents. In addition, the study of the mechanism of action of this compound and its metal complexes can provide insights into their biological activity and potential applications.
Synthesis Methods
(E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol can be synthesized through a simple condensation reaction between 2-pyridinecarboxaldehyde and 5-bromosalicylaldehyde in the presence of a base such as sodium hydroxide. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-[(E)-pyridin-2-yliminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-10-4-5-11(16)9(7-10)8-15-12-3-1-2-6-14-12/h1-8,16H/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKWERDYZGNGDB-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=CC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/N=C/C2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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